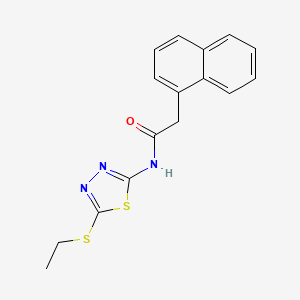

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(naphthalen-1-yl)acetamide

Description

Properties

IUPAC Name |

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-naphthalen-1-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3OS2/c1-2-21-16-19-18-15(22-16)17-14(20)10-12-8-5-7-11-6-3-4-9-13(11)12/h3-9H,2,10H2,1H3,(H,17,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLBGKLOSKHDWFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NN=C(S1)NC(=O)CC2=CC=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(naphthalen-1-yl)acetamide typically involves the formation of the thiadiazole ring followed by the attachment of the naphthalene moiety. One common method involves the reaction of ethylthio-substituted hydrazine with a suitable naphthalene derivative under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like sulfuric acid or phosphoric acid to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(naphthalen-1-yl)acetamide can undergo various chemical reactions including:

Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiadiazole ring.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylthio group can yield sulfoxides or sulfones, while reduction of nitro groups can produce corresponding amines.

Scientific Research Applications

Antimicrobial Activity

Research indicates that N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(naphthalen-1-yl)acetamide exhibits significant antimicrobial properties . Compounds with similar structures have demonstrated effectiveness against various bacterial strains, including:

- Xanthomonas oryzae : A pathogen affecting rice crops.

- Fusarium graminearum : A fungus responsible for wheat head blight.

These findings suggest that this compound may be useful in developing new antimicrobial agents for agricultural and medical applications.

Anticancer Activity

Preliminary studies have shown that this compound may possess anticancer properties , particularly against breast cancer cell lines such as MDA-MB-231. The mechanism of action is thought to involve the inhibition of specific cancer-related pathways, although further research is required to fully elucidate these mechanisms.

Interaction Studies

Molecular docking studies suggest that N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(naphthalen-1-yl)acetamide may effectively interact with specific protein targets involved in disease pathways. This interaction could provide insights into its mechanisms of action and guide further optimization for enhanced efficacy in therapeutic applications.

Mechanism of Action

The mechanism of action of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s pharmacological and physicochemical properties can be contextualized by comparing it to analogs with variations in substituents, core heterocycles, or biological targets. Below is a detailed analysis:

Structural Analogs with 1,3,4-Thiadiazole Cores

Key Observations :

- Substituent Impact : The ethylthio group in the target compound contributes to its antibacterial potency, while benzylthio or chlorobenzylthio analogs (e.g., 6b, 5e) exhibit broader antimicrobial activity but lack specific data on X. oryzae inhibition .

- Thermal Stability : Melting points vary significantly (132–170°C), with ethylthio derivatives (e.g., 5g: 168–170°C) showing higher thermal stability compared to methylthio analogs .

Pharmacological Activity Comparison

Antimicrobial Activity

- The target compound (8a ) inhibits X. oryzae pv. oryzicola and oryzae at 100 µg/mL with rates of 30% and 56%, respectively, outperforming thiodiazole-copper (standard) .

- N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide (a benzylthio analog) shows anticancer activity against glioblastoma (U87) but lacks reported antimicrobial data .

Enzyme Inhibition

- Acetamide-type MAO-A Inhibitors: A related compound, N-[5-(acetyloxy)-2-(4-chlorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]quinoxalin-7-yl]acetamide, exhibits potent MAO-A inhibition (IC₅₀: 0.028 mM), highlighting the acetamide scaffold’s versatility in targeting neurological enzymes .

- Thiadiazole-Benzothiazole Hybrids : Compounds like N-(6-methylbenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (4g) demonstrate antiproliferative effects via Akt inhibition (92.36% activity in C6 glioma cells) .

Biological Activity

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(naphthalen-1-yl)acetamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology. This article delves into its biological activities, potential therapeutic applications, and the underlying mechanisms based on available research.

Chemical Structure and Properties

The compound features a unique combination of a thiadiazole ring and a naphthalene moiety. Its molecular formula is , with a molar mass of approximately 329.44 g/mol. The presence of sulfur and nitrogen in the thiadiazole structure contributes to its distinctive chemical properties, which may enhance its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₅N₃OS₂ |

| Molar Mass | 329.44 g/mol |

| Density | 1.35 g/cm³ (predicted) |

| pKa | 8.13 (predicted) |

Antimicrobial Properties

Research indicates that compounds similar to N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(naphthalen-1-yl)acetamide exhibit significant antimicrobial activity. Thiadiazole derivatives are known for their effectiveness against various bacterial strains and fungi. For instance:

- Bacterial Activity : Preliminary studies suggest effectiveness against pathogens like Xanthomonas oryzae and Fusarium graminearum.

- Fungal Activity : The compound shows potential antifungal properties, which are common among thiadiazole derivatives.

Anticancer Activity

Emerging evidence suggests that N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(naphthalen-1-yl)acetamide may possess anticancer properties. In vitro studies have indicated activity against several cancer cell lines, including:

- MDA-MB-231 : A breast cancer cell line where preliminary results showed significant cytotoxic effects.

The structural diversity of this compound may lead to distinct mechanisms of action compared to other known anticancer agents.

Case Studies

Although comprehensive case studies focusing solely on N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(naphthalen-1-yl)acetamide are scarce due to its recent introduction into research, related compounds have demonstrated significant biological effects:

Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial properties of various thiadiazole derivatives against E. coli and S. aureus. The results indicated that modifications similar to those found in N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(naphthalen-1-yl)acetamide significantly enhanced antibacterial activity.

Study 2: Anticancer Potential

Another investigation explored the cytotoxic effects of thiadiazole derivatives on human cancer cell lines. The findings revealed that certain structural modifications led to increased apoptosis in MDA-MB-231 cells, suggesting potential for further development as an anticancer agent.

Future Directions

Given the promising biological activities observed in related compounds, future research should focus on:

- Detailed Mechanistic Studies : Understanding how N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(naphthalen-1-yl)acetamide interacts at the molecular level with target proteins.

- In Vivo Studies : Evaluating pharmacokinetics and therapeutic efficacy in animal models to assess safety and efficacy before clinical trials.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(naphthalen-1-yl)acetamide, and how can reaction conditions be optimized for yield and purity?

- Methodology : The compound can be synthesized via nucleophilic substitution or 1,3-dipolar cycloaddition. For example, copper(I)-catalyzed "click chemistry" between azides and alkynes (e.g., 2-azido-N-phenylacetamide derivatives and alkynyl naphthalene precursors) in a tert-butanol/water solvent system yields triazole-linked analogs. Optimization includes controlling stoichiometry (1:1 molar ratio), using 10 mol% Cu(OAc)₂ as a catalyst, and monitoring reaction progress via TLC (hexane:ethyl acetate, 8:2). Recrystallization in ethanol improves purity .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and what key spectral signatures should be analyzed?

- Methodology :

- IR Spectroscopy : Identify C=O (1670–1680 cm⁻¹), C-N (1300–1340 cm⁻¹), and thiadiazole ring vibrations (1590–1600 cm⁻¹) .

- NMR :

- ¹H NMR : Aromatic protons (δ 7.2–8.6 ppm), acetamide NH (δ ~10.8 ppm), and ethylthio CH₂ groups (δ ~2.5–3.5 ppm) .

- ¹³C NMR : Carbonyl (δ ~165 ppm), naphthalene carbons (δ ~120–135 ppm), and thiadiazole carbons (δ ~150–160 ppm) .

- HRMS : Confirm molecular weight (e.g., [M+H]⁺ calculated for C₁₆H₁₄N₃O₂S₂: 352.0521) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies evaluate the impact of substituent variations on anticancer activity?

- Methodology :

- Substituent Screening : Replace the ethylthio group with alkyl (e.g., pentyl), aryl (e.g., p-tolyl), or sulfonamide groups to assess cytotoxicity changes.

- Bioassays : Test derivatives against MCF-7 (breast) and A549 (lung) cancer cells, using cisplatin as a positive control. Measure IC₅₀ values via MTT assays. For example, analogs with p-tolylamino substituents show IC₅₀ values of 0.034–0.084 mmol/L, while ethylthio derivatives may exhibit altered potency .

- Selectivity : Compare cytotoxicity against non-cancer NIH3T3 fibroblasts to identify selective agents .

Q. What computational strategies predict blood-brain barrier (BBB) permeability and target binding affinity?

- Methodology :

- Free Energy Perturbation (FEP) : Calculate relative binding free energies for analogs to optimize BBB penetration. Pair with molecular dynamics (MD) simulations to assess membrane partitioning .

- Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with targets like NMDA receptors. Focus on hydrogen bonding (e.g., acetamide carbonyl with Arg499) and π-π stacking (naphthalene with Phe658) .

- DFT Calculations : Analyze electrophilicity (global electrophilicity index >29 eV) and π-delocalization in the thiadiazole ring to predict reactivity .

Q. How should researchers address discrepancies in cytotoxicity data across cell lines (e.g., MCF-7 vs. A549)?

- Methodology :

- Mechanistic Profiling : Perform pathway-specific assays (e.g., aromatase inhibition for MCF-7, EGFR targeting for A549). Compound 4y inhibits aromatase with IC₅₀ = 0.062 mmol/L, explaining its potency in hormone-dependent cancers .

- Metabolic Stability : Assess liver microsome stability to rule out differential metabolite formation.

- Data Normalization : Use Z-score analysis to compare IC₅₀ values relative to reference compounds (e.g., cisplatin) across studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.